Diclofenac glucuronide

描述

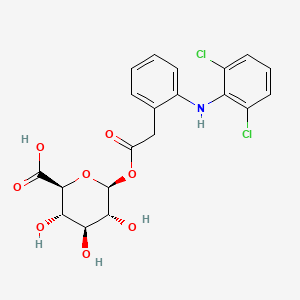

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl2NO8/c21-10-5-3-6-11(22)14(10)23-12-7-2-1-4-9(12)8-13(24)30-20-17(27)15(25)16(26)18(31-20)19(28)29/h1-7,15-18,20,23,25-27H,8H2,(H,28,29)/t15-,16-,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIKYYSIYCILNG-HBWRTXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)NC3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NC3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314170 | |

| Record name | Diclofenac glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64118-81-6 | |

| Record name | Diclofenac glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64118-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclofenac glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064118816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofenac glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLOFENAC GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8BEZ13XEN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Formation and Metabolism of Diclofenac Glucuronide in Humans

Abstract

Diclofenac, a widely prescribed non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in humans, partitioning primarily between oxidative pathways mediated by cytochrome P450 (CYP) enzymes and direct conjugation with glucuronic acid. This latter pathway, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of diclofenac acyl glucuronide (DAG). While traditionally viewed as a detoxification and elimination route, the formation of DAG is of significant toxicological interest due to its inherent chemical reactivity. This guide provides a comprehensive exploration of the enzymatic basis of diclofenac glucuronidation, the biochemical properties and metabolic fate of its acyl glucuronide metabolite, the clinical implications of this pathway, and detailed methodologies for its investigation in a research setting.

Introduction: The Duality of Diclofenac Metabolism

Diclofenac is a cornerstone for managing pain and inflammation in various conditions, from arthritis to acute injuries[1]. Its efficacy is rooted in the potent inhibition of cyclooxygenase (COX) enzymes[1]. However, the clinical use of diclofenac is tempered by concerns over adverse effects, including rare but potentially fatal hepatotoxicity[2][3]. This idiosyncratic liver injury is not fully understood but is widely believed to be linked to the formation of reactive metabolites[2][4][5].

Human metabolism of diclofenac is a critical determinant of its clearance and toxic potential. The process is bifurcated into two major routes:

-

Phase I Oxidation: Primarily hydroxylation reactions at the 4'- and 5-positions of the phenyl ring, catalyzed predominantly by CYP2C9 and to a lesser extent, CYP3A4[2][3][6][7].

-

Phase II Conjugation: Direct glucuronidation of the carboxylic acid moiety to form an ester linkage, resulting in diclofenac-1-O-β-acyl glucuronide (DAG)[2][6].

While both pathways lead to more water-soluble compounds poised for excretion, the acyl glucuronide pathway generates a chemically reactive species implicated in cellular damage, distinguishing it from a simple detoxification process[2][8][9]. Understanding the nuances of DAG formation and disposition is therefore paramount for researchers in drug metabolism and toxicology.

The Glucuronidation Reaction: Enzymology and Key Players

Glucuronidation is a major Phase II biotransformation reaction that attaches glucuronic acid from the high-energy cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to a substrate. This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the lumen of the endoplasmic reticulum of liver cells and other tissues[10].

The Primary Catalyst: UGT2B7

Extensive research using recombinant human UGT isoforms and human liver microsomes (HLMs) has unequivocally identified UGT2B7 as the principal enzyme responsible for diclofenac glucuronidation in the human liver[10][11][12][13]. Studies have shown that UGT2B7 exhibits a high rate of DAG formation and a low apparent Michaelis constant (Km), indicating high affinity and efficiency for diclofenac as a substrate[10][11]. The rate of diclofenac glucuronidation in a panel of individual human liver microsomes shows a strong correlation with the glucuronidation of morphine, another known UGT2B7 substrate, further solidifying its role[10][11].

Other Contributing UGT Isoforms

While UGT2B7 is dominant in the liver, other UGTs also contribute to diclofenac glucuronidation, particularly in extrahepatic tissues.

-

UGT2B17: This highly polymorphic enzyme is a primary catalyst for diclofenac glucuronidation in the human intestine[14]. Its expression is highly variable due to a common gene deletion polymorphism, which can lead to significant inter-individual differences in the intestinal first-pass metabolism of oral diclofenac[14]. Individuals with high UGT2B17 expression in the intestine show a much greater rate of DAG formation compared to those with the gene deletion[14].

-

UGT1A9: This isoform can catalyze the reaction at a moderate rate[11][13].

-

Minor Contributors: UGT1A3, UGT1A6, UGT2B4, and UGT2B15 have also been shown to form DAG, albeit at low rates compared to UGT2B7[11][12][14].

The overall contribution of these enzymes is tissue-specific, with UGT2B7 dominating in the liver and UGT2B17 playing a crucial role in the intestine[12][14][15].

The Reactive Metabolite: Diclofenac Acyl Glucuronide (DAG)

Unlike ether glucuronides, which are generally stable, acyl glucuronides like DAG are electrophilic and can participate in several chemical reactions without enzymatic catalysis.

Acyl Migration

The ester linkage in DAG is susceptible to intramolecular rearrangement, a process known as acyl migration . The acyl group (diclofenac) can migrate from the C1 hydroxyl position of glucuronic acid to the C2, C3, and C4 positions, forming a complex mixture of positional isomers. This process is pH-dependent and occurs under physiological conditions[16].

Covalent Protein Binding

The primary toxicological concern with DAG is its ability to covalently bind to nucleophilic residues (e.g., lysine, cysteine, histidine) on proteins[2][17]. This can occur via two main mechanisms:

-

Transacylation: The electrophilic acyl carbon of the glucuronide is directly attacked by a nucleophile on the protein, transferring the diclofenac moiety to the protein and releasing glucuronic acid.

-

Glycation: Following acyl migration, the C1-aldehyde of the glucuronic acid can become exposed, leading to the formation of a Schiff base with amine groups on proteins, resulting in glycation.

This covalent modification of cellular proteins, or "haptenization," is a leading hypothesis for the mechanism of idiosyncratic drug-induced liver injury (DILI) associated with diclofenac[2][4][5]. The modified proteins can either directly impair cellular function or be recognized as neoantigens by the immune system, triggering an adverse immunological response[2]. In human hepatocytes, proteins such as human serum albumin and various heat shock proteins have been identified as targets for modification by DAG[17].

Integrated Metabolism, Transport, and Pharmacokinetics

The formation of DAG is intricately linked with diclofenac's overall pharmacokinetic profile, including its oxidative metabolism and subsequent transport.

Interplay with CYP450 Pathways

In the liver, diclofenac metabolism is a balance between UGT2B7-mediated glucuronidation and CYP2C9/3A4-mediated hydroxylation[2][6]. The resulting hydroxylated metabolites can also undergo subsequent glucuronidation (forming ether glucuronides) or sulfation[1]. Genetic polymorphisms in these enzymes can shift this balance. For instance, an individual with a low-activity UGT2B7*2 allele may have reduced glucuronidation, potentially shunting more diclofenac towards the oxidative pathways[4][5]. This shift could increase the formation of reactive quinone imines from the hydroxylated metabolites, representing an alternative bioactivation pathway[2].

Transport and Enterohepatic Circulation

Once formed in the hepatocyte, DAG and other metabolites are actively transported out of the cell.

-

Biliary Excretion: The ATP-binding cassette (ABC) transporters MRP2 (ABCC2) and BCRP (ABCG2) on the canalicular (apical) membrane of hepatocytes mediate the excretion of DAG into the bile[9][18].

-

Sinusoidal Efflux: The transporter MRP3 (ABCC3) on the basolateral membrane mediates the efflux of DAG from the liver back into the bloodstream[9].

The excretion of DAG into the bile is a key step in the enterohepatic recirculation of diclofenac[15][19]. In the intestine, bacterial β-glucuronidases can hydrolyze DAG, releasing the parent diclofenac, which can then be reabsorbed into circulation[15][18]. This process can prolong the half-life of diclofenac but also leads to high local concentrations of the drug in the intestine, where the reactive acyl glucuronide itself has been directly implicated in causing small intestinal injury[19][20].

Methodologies for Studying Diclofenac Glucuronidation

Investigating the kinetics and characteristics of DAG formation is a routine part of preclinical drug development. The following protocol outlines a standard in vitro assay using human liver microsomes.

In Vitro Diclofenac Glucuronidation Assay using Human Liver Microsomes

Objective: To determine the kinetic parameters (Km and Vmax) of diclofenac glucuronide formation in a pooled human liver microsomal system.

Principle: This assay measures the rate of DAG formation by incubating diclofenac with human liver microsomes (a source of UGT enzymes) in the presence of the necessary cofactor, UDPGA. The reaction is terminated, and the amount of DAG formed is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Pooled Human Liver Microsomes (HLM), e.g., from a commercial supplier.

-

Diclofenac sodium salt.

-

Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium salt.

-

Potassium Phosphate Buffer (KPI), 0.1 M, pH 7.4.

-

Magnesium Chloride (MgCl₂).

-

Alamethicin solution (to permeabilize microsomal vesicles).

-

Saccharolactone (a β-glucuronidase inhibitor).

-

Acetonitrile (ACN) with 0.1% formic acid (for reaction termination).

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., a stable isotope-labeled diclofenac).

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of diclofenac in a suitable solvent (e.g., DMSO or methanol).

-

Prepare working solutions of diclofenac by serial dilution in the incubation buffer to achieve final concentrations ranging from ~1 µM to 200 µM.

-

Prepare the cofactor solution: UDPGA in water.

-

Prepare the incubation mixture: In a microcentrifuge tube on ice, combine KPI buffer, MgCl₂, Saccharolactone, alamethicin, and HLM protein (final concentration typically 0.05-0.1 mg/mL).

-

-

Incubation Procedure:

-

Pre-warm the incubation mixture and diclofenac working solutions at 37°C for 5 minutes in a shaking water bath.

-

Initiate the reaction by adding the UDPGA cofactor solution to the incubation mixture. Vortex briefly.

-

Transfer aliquots of the complete incubation mix to tubes containing the pre-warmed diclofenac solutions. The final volume should be consistent (e.g., 200 µL).

-

Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Processing:

-

Terminate the reaction by adding 2-3 volumes of ice-cold ACN containing 0.1% formic acid and the internal standard. This step precipitates the microsomal proteins.

-

Vortex the samples vigorously.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop a sensitive and specific LC-MS/MS method to quantify the concentration of diclofenac acyl glucuronide, separating it from the parent drug. Use Multiple Reaction Monitoring (MRM) mode for quantification.

-

-

Data Analysis:

-

Calculate the rate of metabolite formation (e.g., in pmol/min/mg protein) for each diclofenac concentration.

-

Plot the reaction rate (v) versus the substrate concentration [S].

-

Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression software (e.g., GraphPad Prism) to determine the apparent Km and Vmax.

-

Causality and Self-Validation:

-

Alamethicin: Its inclusion is critical to disrupt the microsomal membrane, allowing the UDPGA cofactor to access the UGT active site within the ER lumen. Without it, reaction rates would be artificially low.

-

Controls: A "No UDPGA" control must be included to confirm that metabolite formation is cofactor-dependent. A "No Microsome" control ensures no non-enzymatic degradation is occurring.

-

Linearity: Time-course and protein concentration experiments should be performed initially to ensure the chosen incubation conditions fall within the linear range of the reaction.

Quantitative Data Summary

The following table summarizes representative kinetic parameters for diclofenac glucuronidation across different enzyme systems, highlighting the efficiency of UGT2B7.

| Enzyme System | Apparent Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Human Liver Microsomes | <20 | 4.3 | [11] |

| Recombinant Human UGT2B7 | <15 | 2.8 | [11] |

| Recombinant Human UGT1A9 | N/A | 0.166 | [11] |

| Dog Liver Microsomes | 41.5 | 5.05 | [21] |

| Monkey Liver Microsomes | 17.9 | 3.88 | [21] |

| Rat Liver Microsomes | 24.0 | 0.83 | [21] |

Note: Values can vary between studies and experimental conditions. N/A = Not available.

Conclusion and Future Directions

The glucuronidation of diclofenac is a complex metabolic pathway with profound implications for both drug clearance and toxicity. It is no longer viewed as a simple detoxification step but as a bioactivation pathway leading to the formation of the chemically reactive diclofenac acyl glucuronide. The dominant role of UGT2B7 in the liver and the significant contribution of the polymorphic UGT2B17 in the intestine are key determinants of diclofenac's metabolic fate. The inherent reactivity of DAG, leading to covalent protein binding and its involvement in enterohepatic circulation, directly links this metabolic route to the potential for both liver and intestinal injury.

For drug development professionals, a thorough understanding and characterization of this pathway are essential. Future research should continue to focus on:

-

Elucidating the precise structure of protein adducts formed in vivo in susceptible patients.

-

Developing more sophisticated models, such as physiologically based pharmacokinetic (PBPK) models, that integrate genetic polymorphisms in UGTs and transporters to better predict individual risk of toxicity[14].

-

Exploring the interplay between gut microbiota, which hydrolyze the glucuronide, and intestinal toxicity.

By continuing to unravel the complexities of diclofenac glucuronidation, the scientific community can better predict and mitigate the risks associated with this effective but potentially harmful drug.

References

- 1. Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The metabolism of diclofenac--enzymology and toxicology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. research.vu.nl [research.vu.nl]

- 5. Effect of UGT2B7*2 and CYP2C8*4 polymorphisms on diclofenac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Metabolism of Diclofenac - Enzymology and Toxicology Perspectives | Bentham Science [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. Toxicological role of an acyl glucuronide metabolite in diclofenac-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hepatic clearance of reactive glucuronide metabolites of diclofenac in the mouse is dependent on multiple ATP-binding cassette efflux transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Characterization of rat and human UDP-glucuronosyltransferases responsible for the in vitro glucuronidation of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Intestinal metabolism of diclofenac by polymorphic UGT2B17 correlates with its highly variable pharmacokinetics and safety across populations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Impact of Species and Tissue Differences on In Vitro Glucuronidation of Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Bioactivation of diclofenac in human hepatocytes and the proposed human hepatic proteins modified by reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Diclofenac acyl glucuronide, a major biliary metabolite, is directly involved in small intestinal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ClinPGx [clinpgx.org]

- 21. Redirecting [linkinghub.elsevier.com]

A Technical Guide to the Role of UGT2B7 in Diclofenac Glucuronidation: Mechanisms, Clinical Implications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diclofenac, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism, with glucuronidation being a primary clearance pathway. This guide provides an in-depth examination of the critical role played by UDP-glucuronosyltransferase 2B7 (UGT2B7), the principal enzyme responsible for this conjugation reaction. We will explore the biochemical mechanism, the kinetic profile of the enzyme, and the profound clinical and toxicological implications of this metabolic route. A key focus is the formation of the reactive diclofenac acyl-β-D-glucuronide metabolite, its association with idiosyncratic drug-induced liver injury (DILI), and the influence of genetic polymorphisms, particularly the UGT2B7*2 allele, on patient susceptibility. This document also serves as a practical resource, offering detailed protocols for in vitro glucuronidation assays and an overview of the analytical techniques required for robust quantification, providing drug development professionals with the foundational knowledge to assess and navigate the complexities of diclofenac metabolism.

Introduction: The Metabolic Fate of Diclofenac

Diclofenac is a potent NSAID used to manage pain and inflammation.[1] Its therapeutic efficacy is paralleled by a complex metabolic profile involving both Phase I and Phase II biotransformation pathways. While Cytochrome P450 (CYP) enzymes, such as CYP2C9 and CYP3A4, oxidize diclofenac to hydroxylated metabolites, a major elimination route involves direct conjugation of its carboxylic acid group with glucuronic acid.[2] This Phase II reaction is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, which enhance the water solubility of xenobiotics, facilitating their excretion.[3][4] Among the various UGT isoforms, UGT2B7 has been unequivocally identified as the primary catalyst for diclofenac glucuronidation in humans.[1][3][5]

UGT2B7: The Principal Catalyst of Diclofenac Glucuronidation

The Enzymatic Reaction

UGT2B7 mediates the transfer of a glucuronic acid moiety from the high-energy cofactor, uridine 5'-diphospho-glucuronic acid (UDPGA), to the carboxylic acid group of diclofenac.[4] This results in the formation of an ester linkage, yielding diclofenac acyl-β-D-glucuronide (DCF-AG).[1][6] Studies using a panel of recombinant human UGT enzymes have demonstrated that UGT2B7 possesses the highest catalytic activity towards diclofenac by a significant margin compared to other isoforms like UGT1A6, UGT1A9, and UGT2B15.[1][3][5] This finding is strongly corroborated by correlation analyses in human liver microsomes (HLMs), where diclofenac glucuronidation rates show a strong positive correlation with the glucuronidation of morphine, a known specific substrate for UGT2B7.[3][5] The liver is the primary site for this metabolic activity, exhibiting significantly higher rates of diclofenac glucuronidation compared to extrahepatic tissues like the intestine and kidney.[1][6][7]

Caption: Metabolic pathways of diclofenac, highlighting the central role of UGT2B7.

Kinetic Profile of UGT2B7-Mediated Glucuronidation

The interaction between diclofenac and UGT2B7 is characterized by high affinity and significant catalytic turnover. Enzyme kinetic analyses performed with both recombinant UGT2B7 and pooled human liver microsomes consistently demonstrate low Michaelis-Menten constant (Km) values, indicating that the enzyme becomes saturated at relatively low substrate concentrations.

Table 1: Comparative Enzyme Kinetics of Diclofenac Glucuronidation

| Enzyme Source | Genetic Variant | Apparent Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (μL/min/mg) | Reference |

|---|---|---|---|---|---|

| Recombinant UGT2B7 | Wild-Type (1/1) | ~15 | 2.8 | ~187 | [3][5] |

| Recombinant UGT2B7 | Variant (2/2) | 16.5 ± 2.6 | 0.44 ± 0.02 | 26.7 | [8][9] |

| Human Liver Microsomes | N/A | <20 | 4.3 | High | [5] |

| Human Liver Microsomes | N/A | 59.5 | 6.66 | 111.9 |[6] |

Note: Kinetic parameters can vary between studies due to differences in experimental conditions and protein preparations.

The data clearly show that the wild-type UGT2B7 enzyme is highly efficient at metabolizing diclofenac. However, as discussed below, genetic variations can significantly impair this efficiency.

Clinical and Toxicological Significance

While glucuronidation is typically a detoxification process, the formation of DCF-AG is a pivotal event in the toxicology of diclofenac.

The Reactive Nature of Diclofenac Acyl Glucuronide

DCF-AG is not an inert metabolite. The acyl linkage makes it chemically reactive, capable of undergoing intramolecular rearrangement (acyl migration) and acting as an electrophile. This reactivity allows DCF-AG to covalently bind to nucleophilic residues on cellular proteins, forming protein adducts.[3] The formation of these adducts is considered a key initiating event in the mechanism of diclofenac-induced liver injury (DILI).[9][10]

Genetic Polymorphisms: The UGT2B7*2 Allele

A common polymorphism in the UGT2B7 gene, known as UGT2B7*2 (c.802C>T, His268Tyr), has profound implications for diclofenac metabolism and safety.[11]

-

Reduced Enzyme Function: Enzyme kinetic analysis reveals that the recombinant UGT2B7*2 variant exhibits a nearly 6-fold lower intrinsic clearance of diclofenac compared to the wild-type enzyme.[8][9][10] This reduction in catalytic efficiency leads to decreased formation of DCF-AG.

-

Increased DILI Risk: Paradoxically, this reduced capacity for glucuronidation is associated with an increased risk of DILI.[9][10][12] It is hypothesized that when the primary UGT2B7 pathway is impaired, diclofenac is shunted towards alternative Phase I oxidative pathways. This metabolic shift can lead to the formation of cytotoxic quinone imines, which also contribute to liver toxicity.[8][9][10] Therefore, individuals carrying the UGT2B7*2 allele may have a decreased capacity to detoxify diclofenac, predisposing them to adverse reactions.[2][12]

Caption: Logic diagram illustrating the impact of UGT2B7 polymorphism on DILI risk.

Methodologies for Studying Diclofenac Glucuronidation

Assessing the glucuronidation potential of a compound is a standard component of preclinical drug development. Here, we outline a self-validating protocol for this purpose.

Protocol: In Vitro Diclofenac Glucuronidation Assay

Principle: This assay measures the rate of DCF-AG formation by incubating diclofenac with a UGT-containing enzyme source and the necessary cofactor, UDPGA. The reaction is terminated, and the metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents:

-

Enzyme Source: Human Liver Microsomes (HLMs) or recombinant human UGT2B7 supersomes.

-

Substrate: Diclofenac sodium salt.

-

Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium salt.[4][13]

-

Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).

-

Permeabilizing Agent: Alamethicin (for use with microsomes).[6]

-

Inhibitor (optional): D-saccharic acid 1,4-lactone (saccharolactone) to inhibit β-glucuronidase activity.[6]

-

Termination Solution: Acetonitrile, methanol, or another organic solvent, often containing an internal standard for analytical quantification.

Experimental Workflow:

Caption: Step-by-step workflow for an in vitro diclofenac glucuronidation assay.

Step-by-Step Procedure:

-

Preparation: Thaw HLMs on ice. Prepare stock solutions of diclofenac, UDPGA, and alamethicin. The final concentration of alamethicin should be optimized to fully activate the latent UGT activity within the microsomal lumen (typically ~50 µg/mg microsomal protein).[13]

-

Reaction Setup: In microcentrifuge tubes, prepare a master mix containing buffer, HLMs (e.g., 0.2-0.5 mg/mL final concentration), and alamethicin. For a negative control, prepare an identical mix but replace the UDPGA solution with buffer (this validates that metabolite formation is cofactor-dependent).

-

Pre-incubation: Pre-warm the reaction mixtures at 37°C for 3-5 minutes to equilibrate the temperature.

-

Initiation: Start the reaction by adding UDPGA (to a final concentration of ~2-5 mM) and diclofenac (at various concentrations to determine kinetics, e.g., 1-200 µM). Vortex gently.

-

Incubation: Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 30 minutes). The time should be within the linear range of metabolite formation.

-

Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound).

-

Sample Processing: Vortex the terminated reactions vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Analytical Quantification

The quantification of diclofenac and DCF-AG is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).[16] This method offers high sensitivity and specificity, allowing for accurate measurement even in complex biological matrices.[14][15] Gas chromatography-mass spectrometry (GC-MS) has also been used but often requires derivatization of the analytes.[14][17] Method validation should be performed according to regulatory guidelines to ensure linearity, accuracy, precision, and specificity.[14]

Drug-Drug Interactions (DDIs)

Given the central role of UGT2B7 in diclofenac clearance, its inhibition by co-administered drugs can lead to clinically significant DDIs. Conversely, diclofenac itself can act as an inhibitor of UGT activity. For example, in vitro studies have shown that diclofenac can inhibit the glucuronidation of other drugs and endogenous compounds, such as steroids, by competitively inhibiting enzymes like UGT2B17.[18] It also demonstrates inhibitory effects on other UGT isoforms, including UGT1A1.[19] These interactions highlight the need for careful consideration of polypharmacy in patients receiving diclofenac.

Conclusion and Future Directions

UGT2B7 is the definitive enzyme responsible for the glucuronidation of diclofenac, a pathway with dual significance in both detoxification and bioactivation. The formation of the reactive DCF-AG metabolite is a critical event linked to the risk of hepatotoxicity. Genetic polymorphisms in the UGT2B7 gene, particularly the UGT2B7*2 allele, significantly reduce metabolic capacity and are associated with a higher risk of DILI, likely due to a shunting of metabolism towards oxidative pathways. For drug development professionals, a thorough understanding of this pathway, supported by robust in vitro characterization as outlined in this guide, is essential for evaluating the safety profile of new chemical entities that may be substrates or inhibitors of UGT2B7. Future research should continue to focus on refining predictive models for DILI by integrating genetic, metabolic, and systems biology data to better identify at-risk patients and enable personalized therapeutic strategies.

References

- 1. Impact of Species and Tissue Differences on In Vitro Glucuronidation of Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Crystal Structure of the Cofactor-Binding Domain of the Human Phase II Drug-Metabolism Enzyme UDP-Glucuronosyltransferase 2B7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of rat and human UDP-glucuronosyltransferases responsible for the in vitro glucuronidation of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Effect of UGT2B7*2 and CYP2C8*4 polymorphisms on diclofenac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.vu.nl [research.vu.nl]

- 11. Drug-drug-gene Interactions as Mediators of Adverse Drug Reactions to Diclofenac and Statins: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genetic susceptibility to diclofenac-induced hepatotoxicity: contribution of UGT2B7, CYP2C8, and ABCC2 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. researchgate.net [researchgate.net]

- 18. Inhibitory Effects of Diclofenac on Steroid Glucuronidation In Vivo Do Not Affect Hair-Based Doping Tests for Stanozolol - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro inhibitory effects of non-steroidal antiinflammatory drugs on UDP-glucuronosyltransferase 1A1-catalysed estradiol 3beta-glucuronidation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma of Diclofenac Acyl Glucuronide: A Guide to its Reactivity, Instability, and Toxicological Significance

An In-Depth Technical Guide for Researchers

Introduction

Diclofenac is a potent and widely prescribed non-steroidal anti-inflammatory drug (NSAID) valued for its efficacy in managing pain and inflammation.[1][2] Its therapeutic action, however, is shadowed by a risk of rare but severe idiosyncratic adverse drug reactions, primarily hepatotoxicity and gastrointestinal injury.[3][4][5] A significant body of evidence points towards the metabolic activation of diclofenac into a chemically reactive metabolite, diclofenac-1-O-β-acyl glucuronide (DCF-AG), as a key initiating event in these toxicities.[4][6][7]

In humans, the formation of DCF-AG, catalyzed predominantly by the UGT2B7 enzyme, represents a major metabolic pathway.[2][7] Unlike many Phase II conjugation products that are stable and readily excreted, acyl glucuronides are chemically labile.[1][8][9] The inherent instability of the ester bond in DCF-AG drives a series of chemical reactions, including intramolecular rearrangement and covalent binding to macromolecules.[10][11] This guide provides a detailed exploration of the chemical behavior of DCF-AG, outlines robust methodologies for its study, and discusses the profound implications of its reactivity for drug development and toxicology.

The Chemically Unstable Nature of Acyl Glucuronides

Acyl glucuronides (AGs) are characterized by an ester linkage between the carboxylic acid group of the drug (the aglycone) and the C1-hydroxyl group of D-glucuronic acid. This ester bond is susceptible to nucleophilic attack, rendering the entire molecule unstable, particularly at physiological pH (pH 7.4).[1][9][11] This instability manifests primarily through two competing pathways: intramolecular acyl migration and hydrolysis. Understanding these pathways is fundamental to comprehending the toxicological potential of DCF-AG.

Core Reactivity Pathways of Diclofenac Acyl Glucuronide

The fate of DCF-AG in a biological system is dictated by its chemical reactivity. The initially formed 1-O-β ester is not a static entity but a dynamic intermediate prone to several transformations.

Intramolecular Acyl Migration (Isomerization)

Under neutral or slightly alkaline conditions, the acyl group of the parent 1-O-β-glucuronide can migrate to the adjacent hydroxyl groups on the glucuronic acid moiety.[12][13] This non-enzymatic intramolecular rearrangement results in the formation of a mixture of positional isomers: the 2-, 3-, and 4-O-acyl glucuronides.[8] This process is significant for several reasons:

-

pH-Dependence: Acyl migration is favored at physiological pH 7.4, the very environment of blood and tissues.[8][14]

-

Irreversibility and Stability: The migration from the C1 anomeric position to the C2, C3, and C4 positions is effectively irreversible, and the resulting isomers are more stable than the parent 1-O-β conjugate.

-

Biological Resistance: These positional isomers are poor substrates for β-glucuronidase, an enzyme that would otherwise hydrolyze the glucuronide back to the parent drug, potentially prolonging their circulation and opportunity for interaction.[8]

Caption: Intramolecular acyl migration of DCF-AG.

Hydrolysis

Concurrent with acyl migration, DCF-AG can undergo hydrolysis, cleaving the ester bond to release the parent diclofenac and D-glucuronic acid. The rate of hydrolysis is highly pH-dependent, increasing significantly in alkaline conditions.[14][15] At physiological pH 7.4, DCF-AG is known to be unstable, with a reported half-life of approximately 0.51 hours.[1] This instability complicates the accurate measurement of DCF-AG in biological matrices and underscores the need for careful sample handling, such as immediate acidification and analysis.[16]

Covalent Binding to Proteins: The Bioactivation Pathway

The most critical toxicological feature of DCF-AG is its ability to act as an electrophile, covalently modifying endogenous proteins.[3][10] This irreversible binding is believed to be a key step in initiating an immune response, consistent with the "hapten hypothesis," where the drug-protein adduct is recognized as a foreign antigen.[7][12] Two primary mechanisms are proposed for this covalent modification:

-

Transacylation: The electron-deficient carbonyl carbon of the ester in the 1-O-β isomer is susceptible to attack by nucleophilic functional groups on amino acid residues (e.g., the ε-amino group of lysine, the sulfhydryl group of cysteine). This results in the formation of a stable amide or thioester bond, transferring the diclofenac moiety to the protein while releasing glucuronic acid.[6][10][13]

-

Glycation: The rearranged positional isomers (2-O, 3-O, 4-O) can undergo a slow conformational change, opening the pyranose ring to expose a reactive aldehyde. This aldehyde can then react with primary amine groups on proteins (e.g., lysine residues) to form a Schiff base (imine), which can subsequently rearrange to a more stable Amadori product. In this mechanism, the entire DCF-AG molecule, including the glucuronic acid portion, becomes adducted to the protein.[6][10][13]

Caption: Covalent binding of DCF-AG to proteins.

Studies have identified numerous protein targets, with human serum albumin (HSA) being a major target in plasma. Within the liver, the location of adduct formation can be influenced by transporters; for instance, the export of DCF-AG into the bile via the canalicular transporter Mrp2 is critical for the formation of adducts on proteins in the biliary tree.[17]

Reaction with Glutathione (GSH)

In addition to proteins, DCF-AG can undergo a transacylation reaction with the endogenous antioxidant glutathione (GSH) to form a diclofenac-S-acyl-glutathione (D-SG) thioester conjugate.[6][12] Mechanistically, this pathway is important because the resulting thioester can be significantly more reactive than the parent oxygen-ester of DCF-AG, potentially serving as a more potent acylating agent of cellular proteins.[12][13]

Methodologies for Assessing Reactivity and Instability

To characterize the risks associated with DCF-AG, robust and reproducible in vitro methods are essential. These assays are crucial in early drug development to identify and de-risk candidates with a propensity for forming reactive metabolites.[18][19]

Experimental Protocol 1: In Vitro Stability and Acyl Migration Assay

This assay determines the chemical stability (half-life) and the rate of acyl migration of DCF-AG under physiological conditions.

-

Objective: To quantify the disappearance of the parent 1-O-β-DCF-AG and the formation of its isomers over time.

-

Methodology:

-

Preparation: Prepare a stock solution of authentic DCF-AG standard.

-

Incubation: Dilute the DCF-AG standard to a final concentration (e.g., 20 µM) in 0.1 M potassium phosphate buffer (pH 7.4).[13] Incubate the solution in a temperature-controlled water bath at 37°C.

-

Time Points: Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

-

Quenching: Immediately stop the reaction by adding the aliquot to an equal volume of a cold quenching solution, such as acetonitrile containing 1% formic acid.[13] The acid stabilizes the remaining DCF-AG by inhibiting further degradation and migration.

-

Analysis: Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Develop a chromatographic method that can separate the parent diclofenac, the 1-O-β-DCF-AG, and its rearranged isomers.

-

Data Interpretation: Plot the concentration of the 1-O-β-DCF-AG versus time to calculate the degradation half-life. The appearance and increase of isomer peaks confirm acyl migration.

-

Caption: Experimental workflow for DCF-AG stability assay.

Experimental Protocol 2: In Vitro Covalent Binding Assessment

This assay evaluates the potential of DCF-AG to form covalent adducts with a representative protein.

-

Objective: To detect and quantify the formation of covalent adducts between DCF-AG and Human Serum Albumin (HSA).

-

Methodology:

-

Incubation: Incubate DCF-AG (e.g., 400 µM) with HSA (e.g., 40 µM) in 0.1 M potassium phosphate buffer (pH 7.4) at 37°C for a set period (e.g., 16 hours).

-

Protein Precipitation: Remove unbound DCF-AG and its degradation products by precipitating the protein with a cold organic solvent (e.g., acetonitrile). Centrifuge and wash the protein pellet multiple times to ensure purity.

-

Adduct Quantification (Indirect): Hydrolyze the washed protein pellet under alkaline conditions (e.g., with NaOH) to release the diclofenac moiety from the protein. Quantify the released diclofenac using LC-MS/MS to estimate the level of covalent binding.

-

Adduct Characterization (Direct): For mechanistic insights, digest the washed protein pellet with a protease (e.g., trypsin). Analyze the resulting peptide mixture using high-resolution LC-MS/MS to identify specific peptides modified by diclofenac, which can help pinpoint the exact amino acid binding sites.

-

Data Summary: Key Parameters of DCF-AG

The following table summarizes key quantitative data from the literature, providing a reference for researchers in the field.

| Parameter | Value | Condition / Context | Reference |

| Half-life (t½) | ~0.51 hours | pH 7.4 buffer | [1] |

| Plasma Exposure Ratio | 0.84 ± 0.21 (AUC AG/Parent) | Human plasma after 50 mg oral dose | [16] |

| OATP2B1 Transport (Km) | 14.3 ± 0.1 µM | HEK-OATP2B1 cells, pH 7.4 | [20][21] |

| COX-1 Inhibition (IC50) | 0.620 ± 0.105 µM | In vitro assay | [21] |

| COX-2 Inhibition (IC50) | 2.91 ± 0.36 µM | In vitro assay | [21] |

Toxicological Implications and Conclusion

The chemical reactivity of diclofenac acyl glucuronide is not a mere academic curiosity; it is a central pillar in the proposed mechanism for diclofenac-induced organ injury.[20][22] The covalent binding of DCF-AG to hepatic proteins can disrupt cellular function or, more critically, create neoantigens that provoke an immune-mediated attack on the liver, leading to idiosyncratic hepatotoxicity.[7] Similarly, high concentrations of this reactive metabolite in the gastrointestinal tract are directly implicated in intestinal ulceration.[20][22]

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. mdpi.com [mdpi.com]

- 3. Diclofenac covalent protein binding is dependent on acyl glucuronide formation and is inversely related to P450-mediated acute cell injury in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicological role of an acyl glucuronide metabolite in diclofenac-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hepatic clearance of reactive glucuronide metabolites of diclofenac in the mouse is dependent on multiple ATP-binding cassette efflux transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The metabolism of diclofenac--enzymology and toxicology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Mechanism of covalent adduct formation of diclofenac to rat hepatic microsomal proteins. Retention of the glucuronic acid moiety in the adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Screening Assay of the Reactivity of Acyl Glucuronides | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchmgt.monash.edu [researchmgt.monash.edu]

- 15. The Hydrolysis of Diclofenac Esters: Synthetic Prodrug Building Blocks for Biodegradable Drug-Polymer Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Diclofenac and Its Acyl Glucuronide: Determination of In Vivo Exposure in Human Subjects and Characterization as Human Drug Transporter Substrates In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. [PDF] A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides | Semantic Scholar [semanticscholar.org]

- 19. A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Elucidation of the Mechanisms through Which the Reactive Metabolite Diclofenac Acyl Glucuronide Can Mediate Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Diclofenac acyl glucuronide, a major biliary metabolite, is directly involved in small intestinal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Technical-Guide-on-the-Covalent-Binding-of-Diclofenac-Glucuronide-to-Liver-Proteins

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), is associated with rare but severe idiosyncratic drug-induced liver injury (DILI). A leading hypothesis implicates the metabolic bioactivation of diclofenac into a reactive metabolite, diclofenac acyl glucuronide (DAG), which subsequently forms covalent adducts with hepatic proteins. These modified proteins can act as neoantigens, triggering an immune response that culminates in liver damage. This guide provides a comprehensive technical overview of the mechanisms, methodologies, and implications of this critical toxicological pathway. We delve into the enzymatic formation of DAG, the chemical reactivity of acyl glucuronic acids, the mechanisms of covalent adduction to liver proteins, and the downstream immunological consequences. Furthermore, this guide details the essential in vitro and in vivo experimental protocols and advanced analytical techniques, such as mass spectrometry, required to detect and characterize these drug-protein adducts, offering a robust framework for research and risk assessment in drug development.

Introduction: The Diclofenac Idiosyncratic Hepatotoxicity Puzzle

Diclofenac is a highly effective NSAID prescribed for managing pain and inflammation.[1] However, its use is linked to a low incidence of severe, idiosyncratic hepatotoxicity, which can be life-threatening.[2] This form of liver injury is not readily predictable from standard preclinical toxicology studies or the drug's primary pharmacology.[3] The leading mechanistic explanation is the "hapten hypothesis," which posits that the drug, or more commonly a reactive metabolite, covalently binds to host proteins. These modified proteins are then recognized as foreign by the immune system, initiating an adaptive immune response that targets hepatocytes and leads to liver damage.[4][5]

Central to this hypothesis is the metabolic bioactivation of diclofenac. The liver, as the primary site of drug metabolism, plays a dual role: it detoxifies xenobiotics but can also convert them into reactive species.[3] Diclofenac undergoes both Phase I (oxidation) and Phase II (conjugation) metabolism. While oxidative pathways can produce reactive quinone imines, a major metabolic route involves the formation of diclofenac acyl glucuronide (DAG) through conjugation.[2][6] This seemingly innocuous detoxification product is, in fact, a chemically unstable and reactive electrophile, capable of covalently modifying cellular macromolecules.[7]

Section 1: The Metabolic Pathway - Formation of Diclofenac Acyl Glucuronide (DAG)

The Role of the Liver and Phase II Metabolism

Glucuronidation is a major Phase II metabolic pathway that enhances the water solubility of drugs and facilitates their excretion. This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the high-energy cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to a substrate.[7] For drugs containing a carboxylic acid moiety, like diclofenac, this results in the formation of an acyl glucuronide.[8]

UDP-Glucuronosyltransferases (UGTs): The Key Players

The formation of DAG is primarily catalyzed by the UGT2B7 isoform in the human liver.[1][6] Genetic polymorphisms in UGT2B7 have been investigated as potential susceptibility factors for diclofenac-induced DILI.[9][10][11] For instance, the UGT2B7*2 variant exhibits a significantly lower intrinsic clearance for diclofenac glucuronidation, which could potentially shift metabolism towards other bioactivation pathways, such as oxidative metabolism by cytochrome P450 enzymes.[9][11]

Chemical Biology of Acyl Glucuronides

Acyl glucuronides are inherently reactive due to the ester linkage at the C1-anomeric carbon of the glucuronic acid moiety. This electrophilic center is susceptible to nucleophilic attack.[7][12] Critically, DAG can undergo intramolecular acyl migration, where the diclofenac acyl group non-enzymatically rearranges from the C1 position to the C2, C3, and C4 hydroxyl groups of the glucuronic acid ring.[13][14] This process is pH-dependent and generates a mixture of positional isomers, some of which may have different reactivity profiles and may expose a reactive aldehyde group, leading to glycation reactions with protein lysine residues.[8][13]

Section 2: The Covalent Binding Cascade - From Reactive Metabolite to Protein Adduct

The Mechanism of Covalent Adduction

The electrophilic nature of DAG and its isomers drives the covalent modification of nucleophilic residues on proteins, primarily lysine, cysteine, and histidine.[13] Two principal mechanisms have been proposed for this adduction:

-

Transacylation: A nucleophilic amino acid residue on a protein directly attacks the ester carbonyl carbon of the acyl glucuronide, displacing the glucuronic acid moiety and forming a stable amide or thioester bond with the diclofenac acyl group.[8][13]

-

Glycation: Following acyl migration, the glucuronic acid ring can open to expose a reactive aldehyde. This aldehyde can then react with the primary amine of a lysine residue to form a Schiff base, which can subsequently rearrange to a more stable ketoamine adduct (Amadori product). This mechanism results in the entire DAG molecule (both diclofenac and the rearranged glucuronic acid) becoming covalently attached to the protein.[13][15]

Key Target Proteins in the Liver

The identification of specific protein targets is crucial for understanding the downstream toxicological consequences. Mass spectrometry-based proteomics has been instrumental in identifying the "adductome" of diclofenac. While a broad range of proteins can be modified, certain proteins appear to be preferential targets. These include:

-

Microsomal Proteins: Proteins within the endoplasmic reticulum, the site of DAG formation, are prime targets. This includes UGTs themselves and various cytochrome P450 enzymes.[3][15]

-

Mitochondrial Proteins: There is substantial evidence that diclofenac and its metabolites can cause mitochondrial injury.[16][17][18] Covalent modification of critical mitochondrial proteins involved in oxidative phosphorylation and cellular respiration can lead to ATP depletion, increased production of reactive oxygen species (ROS), and initiation of apoptosis.[17][19][20]

-

Plasma Membrane Proteins: Proteins on the cell surface, such as dipeptidyl peptidase IV, have also been identified as targets.[7]

The functional consequence of this adduction can range from enzyme inhibition to the creation of neoantigens that provoke an immune response.

| Identified Protein Target Class | Potential Functional Consequence | References |

| Mitochondrial Proteins | Inhibition of oxidative phosphorylation, ATP depletion, increased ROS, apoptosis | [16][17][18] |

| Microsomal Proteins (e.g., CYPs, UGTs) | Altered drug metabolism, enzyme inactivation | [3][7][15] |

| Plasma Membrane Proteins | Disruption of cellular signaling and transport | [7] |

| Human Serum Albumin (HSA) | Formation of circulating adducts, potential for systemic immune sensitization | [21] |

Section 3: Experimental Methodologies for Detecting and Characterizing Diclofenac-Protein Adducts

A multi-faceted approach is required to robustly detect and characterize DAG-protein adducts.

In Vitro Models

-

Human Liver Microsomes (HLMs): HLMs are a subcellular fraction containing the endoplasmic reticulum and are rich in UGT and CYP enzymes. They are a standard model for studying the formation of metabolites and covalent binding.

-

Hepatocytes: Primary human hepatocytes or cell lines (e.g., HepG2) provide a more integrated system that includes both metabolic activation and cellular response pathways.[22]

Protocol 1: In Vitro Covalent Binding Assay using Human Liver Microsomes

Objective: To quantify the extent of DAG-mediated covalent binding to microsomal proteins.

Materials:

-

Human Liver Microsomes (pooled)

-

[14C]-Diclofenac (radiolabeled tracer)

-

UDPGA (cofactor)

-

Potassium phosphate buffer (pH 7.4)

-

Trichloroacetic acid (TCA)

-

Methanol

-

Scintillation fluid and counter

Methodology:

-

Incubation Setup: In a microcentrifuge tube, combine HLM protein (e.g., 1 mg/mL), potassium phosphate buffer, and [14C]-Diclofenac to the desired final concentration. Pre-incubate at 37°C for 5 minutes.

-

Initiate Reaction: Add UDPGA to start the glucuronidation reaction. A control incubation without UDPGA is essential to distinguish glucuronide-dependent binding from that of other reactive metabolites.[22]

-

Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

-

Protein Precipitation: Stop the reaction by adding an equal volume of ice-cold 20% TCA. This precipitates the proteins.

-

Washing: Centrifuge to pellet the protein. Discard the supernatant. Wash the pellet repeatedly (e.g., 3-4 times) with methanol to remove unbound radiolabeled drug and metabolites.

-

Quantification: Solubilize the final protein pellet (e.g., in 1N NaOH). Measure the protein concentration (e.g., via BCA assay) and the radioactivity using a liquid scintillation counter.

-

Calculation: Express the covalent binding as pmol equivalents of drug bound per mg of protein.

Analytical Techniques

-

Radiolabeling Studies: As described above, using [14C]-diclofenac provides a sensitive method to quantify total covalent binding but does not identify the specific proteins or adduction sites.[22]

-

Immunochemical Methods: Western blotting using antibodies raised against diclofenac can detect diclofenac-modified proteins.[23][24][25][26] This technique can identify the molecular weights of adducted proteins.[25]

-

Mass Spectrometry (LC-MS/MS): This is the gold standard for unequivocally identifying adducted proteins and pinpointing the exact amino acid residues that have been modified.[21][27][28][29][30][31] "Bottom-up" proteomics workflows are commonly employed.[31][32]

Protocol 2: Proteomics Workflow for Identification of Adducted Peptides by LC-MS/MS

Objective: To identify specific peptides and proteins covalently modified by DAG.

Methodology:

-

In Vitro Incubation: Perform an incubation similar to Protocol 1, but using non-radiolabeled diclofenac at a higher concentration to generate sufficient adducts for detection.

-

Protein Isolation: Precipitate and wash the proteins as described previously to remove all non-covalently bound material.

-

Reduction and Alkylation: Resuspend the protein pellet in a denaturing buffer (e.g., containing urea). Reduce disulfide bonds with DTT and alkylate free cysteine residues with iodoacetamide.

-

Proteolytic Digestion: Dilute the sample to reduce the urea concentration and digest the proteins into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system.

-

Data Analysis: Use specialized software to search the MS/MS data against a protein database. The search parameters must include the expected mass shift corresponding to the diclofenac acyl adduct (+278 Da) and/or the glycation adduct (+471 Da) as a variable modification on nucleophilic residues (K, C, H).[21][28]

Section 4: Bridging Mechanism to Toxicity - The Immunological Consequences

Adducts as Neoantigens

The covalent modification of self-proteins creates novel epitopes (neoantigens) that are no longer recognized as "self" by the immune system.[5] These adducted proteins can be processed by antigen-presenting cells (APCs), such as dendritic cells, within the liver. The adducted peptides are then presented on Major Histocompatibility Complex (MHC) class II molecules to CD4+ T-helper cells, initiating an adaptive immune response.[33]

The Danger Signal and Immune Activation

For an immune response to be initiated, a "danger signal" is often required in addition to the presence of an antigen.[4] The cellular stress caused by diclofenac, particularly mitochondrial dysfunction and ROS production, can provide this danger signal.[18][19] Stressed or dying hepatocytes release damage-associated molecular patterns (DAMPs), which activate APCs and create a pro-inflammatory environment conducive to T-cell activation and proliferation. This leads to a cytotoxic T-lymphocyte (CTL) response against hepatocytes presenting the drug-modified peptides, resulting in liver cell death.[34]

Clinical Implications and Drug Development

Understanding the propensity of a drug candidate to form reactive acyl glucuronides is a critical step in preclinical safety assessment.[35] In vitro assays for covalent binding can help to rank compounds based on their bioactivation potential. While there is no universally accepted "covalent binding threshold" for toxicity, a high level of binding is a significant red flag that warrants further investigation.[7] The reactivity of acyl glucuronides is structure-dependent, and medicinal chemistry efforts can be directed toward designing compounds that form more stable glucuronides or are metabolized through alternative, less hazardous pathways.[14]

Conclusion: Synthesis and Future Directions

The covalent binding of diclofenac acyl glucuronide to liver proteins is a key initiating event in the complex cascade leading to idiosyncratic DILI. The pathway involves enzymatic bioactivation by UGT2B7, spontaneous chemical reactions of the resulting acyl glucuronide, and covalent modification of critical cellular proteins, particularly within the mitochondria. These events can lead to cellular dysfunction and the formation of neoantigens that trigger a destructive immune response.

Future research should focus on refining predictive models for DILI by integrating data on metabolism, covalent binding, and immune responses. The development of more sensitive and high-throughput methods for adduct detection will aid in early-stage drug candidate selection.[36][37] Furthermore, identifying genetic and environmental factors that predispose individuals to this adverse reaction remains a critical goal for achieving personalized medicine and improving drug safety.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Diclofenac-induced liver injury: a paradigm of idiosyncratic drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. naspghan.org [naspghan.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Acyl glucuronide reactivity in perspective: biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. research.vu.nl [research.vu.nl]

- 11. Effect of UGT2B7*2 and CYP2C8*4 polymorphisms on diclofenac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02008J [pubs.rsc.org]

- 15. Mechanism of covalent adduct formation of diclofenac to rat hepatic microsomal proteins. Retention of the glucuronic acid moiety in the adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Diclofenac induces proteasome and mitochondrial dysfunction in murine cardiomyocytes and hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Role of mitochondrial permeability transition in diclofenac-induced hepatocyte injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Mitochondrial toxicity of diclofenac and its metabolites via inhibition of oxidative phosphorylation (ATP synthesis) in… [ouci.dntb.gov.ua]

- 21. Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from a Drug Acyl Glucuronide Metabolite: Multiple Albumin Adductions in Diclofenac Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Diclofenac covalent protein binding is dependent on acyl glucuronide formation and is inversely related to P450-mediated acute cell injury in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. biocompare.com [biocompare.com]

- 24. Anti-Diclofenac Antibodies | Invitrogen [thermofisher.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Re-assessment of monoclonal antibodies against diclofenac for their application in the analysis of environmental waters - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Mass spectrometric characterization of protein adducts of multiple P450-dependent reactive intermediates of diclofenac to human glutathione-S-transferase P1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

- 30. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Detection and Quantification of Drug–Protein Adducts in Human Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Diclofenac-induced liver injury: a paradigm of idiosyncratic drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Acyl glucuronide reactivity in perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. pubs.acs.org [pubs.acs.org]

- 37. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to Species Differences in Diclofenac Glucuronidation Pathways

Introduction: The Critical Role of Glucuronidation in Diclofenac Disposition

Diclofenac, a widely prescribed non-steroidal anti-inflammatory drug (NSAID), is valued for its potent anti-inflammatory, analgesic, and antipyretic properties.[1] Its clinical efficacy, however, is paralleled by a metabolic profile that is of significant interest to drug development professionals and toxicologists. The clearance and potential toxicity of diclofenac are intrinsically linked to its biotransformation pathways. While Phase I oxidative metabolism, mediated by cytochrome P450 (CYP) enzymes like CYP2C9 and CYP3A4, produces hydroxylated metabolites, it is the Phase II conjugation reaction—specifically glucuronidation—that represents a major route of elimination.[2][3][4]

This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the covalent attachment of glucuronic acid to diclofenac's carboxylic acid group, forming an acyl glucuronide.[1][5] This metabolite, while generally facilitating excretion, is not inert; diclofenac acyl-β-D-glucuronide (AcD-G) is a reactive species implicated in the rare but severe hepatotoxicity associated with the drug.[3][6] The formation of this reactive metabolite can lead to the covalent modification of cellular proteins, a mechanism believed to contribute to idiosyncratic drug-induced liver injury (DILI).[4][6][7]

A critical challenge in the preclinical assessment of diclofenac is the substantial variability in its glucuronidation across different species.[5][8] These differences in metabolic rates and enzyme isoforms can lead to discrepancies between animal models and human clinical outcomes, complicating risk assessment and the extrapolation of safety data. This guide provides a detailed examination of these species-specific pathways, offering field-proven insights into the enzymes, kinetics, and experimental methodologies essential for navigating this complex metabolic landscape.

Section 1: The Dichotomy of Diclofenac Metabolism

Diclofenac undergoes two primary metabolic transformations: Phase I oxidation and Phase II glucuronidation. As illustrated below, these pathways are not mutually exclusive and can lead to the formation of multiple metabolites, some of which are reactive.

-

Phase I Hydroxylation: Catalyzed primarily by CYP2C9 and CYP3A4, this pathway yields 4'-hydroxy-diclofenac and 5-hydroxy-diclofenac.[3][9] These hydroxylated metabolites can be further oxidized to reactive p-benzoquinone imines, which contribute to oxidative stress.[3]

-

Phase II Glucuronidation: This is a direct conjugation of the parent diclofenac molecule. The UGT enzyme system transfers glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to diclofenac's carboxylic acid moiety.[10] The resulting AcD-G is the primary focus of this guide due to its reactivity and the profound species differences in its formation.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. The metabolism of diclofenac--enzymology and toxicology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ukessays.com [ukessays.com]

- 4. The Metabolism of Diclofenac - Enzymology and Toxicology Perspectives | Bentham Science [eurekaselect.com]

- 5. Impact of Species and Tissue Differences on In Vitro Glucuronidation of Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Involvement of Reactive Metabolites of Diclofenac in Cytotoxicity in Sandwich-Cultured Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.vu.nl [research.vu.nl]

- 8. Impact of Species and Tissue Differences on In Vitro Glucuronidation of Diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Redirecting [linkinghub.elsevier.com]

An In-Depth Technical Guide to the Biochemical Pathway of Diclofenac Metabolism to Glucuronide

Introduction: The Clinical Significance and Metabolic Fate of Diclofenac

Diclofenac, a potent nonsteroidal anti-inflammatory drug (NSAID) of the phenylacetic acid class, is widely prescribed for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its therapeutic efficacy is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the production of pro-inflammatory prostaglandins.[1][3] Despite its clinical benefits, diclofenac is associated with potential side effects, including gastrointestinal complications and rare but severe hepatotoxicity.[3][4][5][6] A comprehensive understanding of its metabolic pathways is therefore crucial for optimizing its therapeutic use and mitigating adverse reactions.

The metabolism of diclofenac in humans is a multifaceted process primarily occurring in the liver, involving both Phase I oxidative reactions and Phase II conjugation reactions.[7][8] The two major metabolic routes are phenyl hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes (mainly CYP2C9 and CYP3A4), and acyl glucuronidation.[5][9][10][11] This guide will provide a detailed exploration of the latter, focusing on the enzymatic machinery, biochemical mechanisms, and toxicological implications of diclofenac's conversion to its glucuronide conjugate.

The Glucuronidation Pathway: A Key Route for Diclofenac Elimination

Glucuronidation is a major Phase II metabolic pathway that enhances the water solubility of various xenobiotics and endobiotics, facilitating their excretion from the body.[4] This process involves the transfer of a glucuronic acid moiety from the activated co-substrate, uridine diphosphate glucuronic acid (UDPGA), to a suitable functional group on the substrate molecule.[7] In the case of diclofenac, which possesses a carboxylic acid group, this reaction results in the formation of a reactive acyl glucuronide.[5][7]

The Central Role of Uridine Diphosphate-Glucuronosyltransferases (UGTs)

The enzymatic catalysts for glucuronidation are the uridine diphosphate-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the endoplasmic reticulum of liver cells and other tissues.[4][12] Multiple UGT isoforms have been investigated for their ability to metabolize diclofenac, with studies consistently highlighting the predominant role of specific enzymes.

Key UGT Isoforms in Diclofenac Glucuronidation:

-

UGT2B7: A substantial body of evidence points to UGT2B7 as the primary enzyme responsible for diclofenac glucuronidation in the human liver.[1][4][5][10][12][13][14] Studies using recombinant human UGTs have demonstrated that UGT2B7 exhibits a high rate of diclofenac glucuronide formation.[4][13] Furthermore, a strong correlation has been observed between diclofenac glucuronidation and morphine glucuronidation, a known substrate of UGT2B7, in human liver microsomes.[4][13]

-

UGT2B17: While UGT2B7 is paramount in the liver, UGT2B17 has been identified as the primary enzyme for diclofenac glucuronidation in the intestine.[15][16] This is particularly significant due to the high variability in UGT2B17 expression across different populations, with gene deletion frequencies ranging from ~20% in Caucasians to 90% in Japanese populations.[15][16] This genetic polymorphism can lead to significant differences in the intestinal metabolism of diclofenac, impacting its overall pharmacokinetics and safety.[15]

-

Other UGT Isoforms: While UGT2B7 and UGT2B17 are the major players, other isoforms such as UGT1A3, UGT1A9, UGT2B4, and UGT2B15 have also been shown to catalyze the glucuronidation of diclofenac, albeit at lower rates.[4][13][15]

The Biochemical Reaction of Diclofenac Glucuronidation

The formation of diclofenac acyl glucuronide is a nucleophilic substitution reaction. The carboxylate group of diclofenac acts as a nucleophile, attacking the anomeric carbon of the glucuronic acid moiety of UDPGA. This results in the formation of an ester linkage and the release of uridine diphosphate (UDP).

Caption: Biochemical reaction of diclofenac glucuronidation.

Formation and Significance of Acyl Glucuronide Metabolites

The formation of diclofenac acyl glucuronide is not merely a detoxification step; the resulting metabolite is chemically reactive and has been implicated in some of the adverse effects associated with diclofenac.[5][17][18][19]

Chemical Reactivity and Covalent Binding

Acyl glucuronides are electrophilic and can undergo intramolecular acyl migration to form more stable isomers.[18][19] More importantly, they can react with nucleophilic groups on proteins and other macromolecules, leading to the formation of covalent adducts.[5][7][17] This covalent modification of cellular proteins is a proposed mechanism for diclofenac-induced hepatotoxicity, potentially disrupting critical cellular functions or eliciting an immune response.[5][9]

Role in Enterohepatic Recirculation and Intestinal Injury

Diclofenac acyl glucuronide is a major biliary metabolite and plays a crucial role in the enterohepatic recirculation of the drug.[1][20] This recirculation can prolong the exposure of the gastrointestinal tract to diclofenac and its metabolites. Studies have shown that the reactive acyl glucuronide is directly involved in the pathogenesis of small intestinal injury.[20]

Further Metabolism of this compound

Diclofenac acyl glucuronide can undergo further metabolism. For instance, it can be hydroxylated by CYP2C8 to form 4'-hydroxy-diclofenac acyl-glucuronide.[5][7] This subsequent metabolite can also be converted to a reactive benzoquinone imine, contributing to oxidative stress.[7] Additionally, diclofenac acyl glucuronide can react with glutathione to form a diclofenac-S-acyl-glutathione thioester, which is even more reactive in transacylation reactions than the parent glucuronide.[17][18][19]

Caption: Overview of diclofenac metabolism and the fate of its acyl glucuronide.

Experimental Methodologies for Studying Diclofenac Glucuronidation

The elucidation of the diclofenac glucuronidation pathway has been made possible through a variety of in vitro and in vivo experimental approaches.

In Vitro Assays

-

Recombinant Human UGT Enzymes: Incubating diclofenac with a panel of individual, recombinantly expressed UGT isoforms allows for the precise identification of the enzymes responsible for its glucuronidation and the determination of their relative contributions.[4][13][15]

-

Human Liver and Intestinal Microsomes: Microsomes, which are vesicle-like artifacts from the endoplasmic reticulum, are a rich source of UGT enzymes.[1][2][4][15] Assays using human liver microsomes (HLM) and human intestinal microsomes (HIM) provide a more physiologically relevant system to study the kinetics of diclofenac glucuronidation in these key metabolic organs.[4][15]

-

Hepatocytes: The use of primary human hepatocytes offers a more complete in vitro model, as they contain the full complement of drug-metabolizing enzymes and transporters.[15]

Protocol: Diclofenac Glucuronidation Assay in Human Liver Microsomes

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration, e.g., 0.5 mg/mL), a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.4), and magnesium chloride (e.g., 5 mM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to equilibrate.

-

Initiation of Reaction: Add diclofenac (at various concentrations to determine kinetics) and the co-substrate UDPGA (e.g., 2 mM) to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the proteins.

-

Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the formation of this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or UV detection.

In Vivo Studies